molecular formula C21H24N2O4 B267307 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Numéro de catalogue B267307
Poids moléculaire: 368.4 g/mol
Clé InChI: LUCZNRYEBLLDKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, also known as SMT C1100, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It has been shown to have promising antitumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.

Mécanisme D'action

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is a selective inhibitor of the protein kinase CK2, which plays a key role in the regulation of cell growth and survival. By inhibiting CK2, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 disrupts the signaling pathways that are essential for cancer cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and suppress the activity of cancer stem cells (cells that are thought to be responsible for tumor initiation and recurrence).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its selectivity for CK2, which reduces the risk of off-target effects and toxicity. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one potential limitation of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 is its relatively short half-life, which may limit its efficacy in some settings.

Orientations Futures

There are several potential future directions for the development of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 as a therapeutic agent. One area of focus is the optimization of its pharmacokinetic properties, such as increasing its half-life or improving its tissue distribution. Another area of focus is the identification of biomarkers that can be used to predict response to 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100, which could help to personalize treatment and improve patient outcomes. Finally, there is interest in exploring the combination of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 with other targeted therapies or immunotherapies, which may enhance its antitumor activity and reduce the risk of resistance.

Méthodes De Synthèse

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 involves several steps, starting with the reaction of 4-methoxyphenol with 4-bromoanisole to form 2-(4-methoxyphenoxy)anisole. This compound is then reacted with 4-(1-pyrrolidinylcarbonyl)benzeneboronic acid in the presence of a palladium catalyst to form the key intermediate, 2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide. This compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide C1100 has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent antitumor activity against a variety of cancer types, including breast, lung, colon, and prostate cancer. In addition, it has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.

Propriétés

Nom du produit

2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide

Formule moléculaire

C21H24N2O4

Poids moléculaire

368.4 g/mol

Nom IUPAC

2-(4-methoxyphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O4/c1-15(27-19-11-9-18(26-2)10-12-19)20(24)22-17-7-5-16(6-8-17)21(25)23-13-3-4-14-23/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,24)

Clé InChI

LUCZNRYEBLLDKD-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC

SMILES canonique

CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.